molecular formula C7H14ClNO3 B15215780 (3R,6R)-6-(Hydroxymethyl)piperidine-3-carboxylic acid hydrochloride

(3R,6R)-6-(Hydroxymethyl)piperidine-3-carboxylic acid hydrochloride

Cat. No.: B15215780
M. Wt: 195.64 g/mol
InChI Key: DQJYWGDKTOMGNT-KGZKBUQUSA-N
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Description

(3R,6R)-6-(Hydroxymethyl)piperidine-3-carboxylic acid hydrochloride is a chiral compound with significant potential in various scientific fields. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The compound’s unique structure, featuring both hydroxymethyl and carboxylic acid functional groups, makes it an interesting subject for research and application in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R,6R)-6-(Hydroxymethyl)piperidine-3-carboxylic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable piperidine derivative.

    Functional Group Introduction: Hydroxymethyl and carboxylic acid groups are introduced through various chemical reactions, such as hydroxylation and carboxylation.

    Chirality Induction: The desired chirality is achieved using chiral catalysts or chiral starting materials.

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as alkoxides or amines.

Major Products:

    Oxidation: Formation of (3R,6R)-6-(Formyl)piperidine-3-carboxylic acid.

    Reduction: Formation of (3R,6R)-6-(Hydroxymethyl)piperidine-3-methanol.

    Substitution: Formation of various substituted piperidine derivatives.

Chemistry:

  • Used as a building block for the synthesis of complex organic molecules.
  • Employed in the development of chiral catalysts and ligands.

Biology:

  • Investigated for its potential as a biochemical probe.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications, including as a precursor for drug development.
  • Evaluated for its pharmacological properties and biological activity.

Industry:

  • Utilized in the production of fine chemicals and pharmaceuticals.
  • Applied in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (3R,6R)-6-(Hydroxymethyl)piperidine-3-carboxylic acid hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s functional groups allow it to participate in hydrogen bonding, electrostatic interactions, and covalent bonding with target molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

    Piperidine: The parent compound, lacking the hydroxymethyl and carboxylic acid groups.

    (3R,6R)-6-(Hydroxymethyl)piperidine-3-carboxylic acid: The free base form without the hydrochloride salt.

    (3R,6R)-6-(Methoxymethyl)piperidine-3-carboxylic acid: A derivative with a methoxymethyl group instead of hydroxymethyl.

Uniqueness:

  • The presence of both hydroxymethyl and carboxylic acid groups in (3R,6R)-6-(Hydroxymethyl)piperidine-3-carboxylic acid hydrochloride imparts unique chemical reactivity and biological activity.
  • The hydrochloride salt form enhances its solubility and stability, making it more suitable for certain applications compared to its free base form.

Properties

Molecular Formula

C7H14ClNO3

Molecular Weight

195.64 g/mol

IUPAC Name

(3R,6R)-6-(hydroxymethyl)piperidine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H13NO3.ClH/c9-4-6-2-1-5(3-8-6)7(10)11;/h5-6,8-9H,1-4H2,(H,10,11);1H/t5-,6-;/m1./s1

InChI Key

DQJYWGDKTOMGNT-KGZKBUQUSA-N

Isomeric SMILES

C1C[C@@H](NC[C@@H]1C(=O)O)CO.Cl

Canonical SMILES

C1CC(NCC1C(=O)O)CO.Cl

Origin of Product

United States

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